molecular formula C9H13ClN4 B1423186 2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine CAS No. 651047-93-7

2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine

Cat. No. B1423186
Key on ui cas rn: 651047-93-7
M. Wt: 212.68 g/mol
InChI Key: KGJLYLJNFYGNNH-UHFFFAOYSA-N
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Patent
US07244722B2

Procedure details

A mixture of 2,3-dichloropyrazine (2.80 g, 18.8 mmol), racemic 2-methylpiperazine (1.88 g, 18.8 mmol) and K2CO3 (3.90 g, 28.2 mmol) in acetonitrile (25 mL) was heated at 65° C. for 15 h with stirring. The reaction mixture was filtered and concentrated. The crude product was purified by flash chromatography on silica gel using CHCl3/MeOH (15:1) as eluent to give 3.2 g (79%) of the title compound. MS m/z 213 (M+H)+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[CH3:9][CH:10]1[CH2:15][NH:14][CH2:13][CH2:12][NH:11]1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[Cl:8][C:7]1[C:2]([N:14]2[CH2:13][CH2:12][NH:11][CH:10]([CH3:9])[CH2:15]2)=[N:3][CH:4]=[CH:5][N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
1.88 g
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
3.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CN=C1N1CC(NCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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